molecular formula C6H4N2O B054111 5H-Pyrrolo[1,2-c]imidazol-5-one CAS No. 111573-52-5

5H-Pyrrolo[1,2-c]imidazol-5-one

Cat. No.: B054111
CAS No.: 111573-52-5
M. Wt: 120.11 g/mol
InChI Key: KACVZKWXYYSAIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5H-Pyrrolo[1,2-c]imidazol-5-one: is a nitrogen-containing heterocyclic compound that features a fused ring system combining a pyrrole ring and an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5H-Pyrrolo[1,2-c]imidazol-5-one typically involves the cyclization of appropriate precursors. One common method is the reaction of indole-2-carboxylic acid or pyrrole-2-carboxylic acid with diverse aniline groups and carbonyldiimidazole in the presence of a base under microwave conditions . This method provides a practical route to access the desired compound with good yields.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the scalability of the synthetic routes mentioned above suggests that similar conditions could be adapted for large-scale production. The use of microwave-assisted synthesis and efficient cyclization reactions are likely to be key components of industrial processes.

Chemical Reactions Analysis

Types of Reactions: 5H-Pyrrolo[1,2-c]imidazol-5-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the pyrrole or imidazole rings.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents such as halogens, alkyl halides, or acyl chlorides under appropriate conditions.

Major Products: The major products formed from these reactions include functionalized derivatives of this compound, which can exhibit different biological and chemical properties.

Scientific Research Applications

Chemistry: 5H-Pyrrolo[1,2-c]imidazol-5-one is used as a building block in the synthesis of more complex heterocyclic compounds. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology and Medicine: The compound has shown potential in medicinal chemistry due to its ability to interact with various biological targets. It has been studied for its antimicrobial, antifungal, and antiviral activities . Additionally, it is being explored for its potential as a kinase inhibitor, which could have implications in cancer therapy .

Industry: In the industrial sector, this compound and its derivatives are investigated for their use in materials science, particularly in the development of new materials with unique electronic properties .

Mechanism of Action

The exact mechanism of action of 5H-Pyrrolo[1,2-c]imidazol-5-one varies depending on its application. In medicinal chemistry, it is believed to exert its effects by interacting with specific molecular targets such as enzymes or receptors. For example, its potential as a kinase inhibitor suggests that it may interfere with signaling pathways involved in cell growth and proliferation . The compound’s ability to form hydrogen bonds and its structural rigidity contribute to its binding affinity and specificity.

Comparison with Similar Compounds

  • 5H-Pyrrolo[1,2-a]imidazole
  • 5H-Imidazo[1,2-a]azepine
  • 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole

Comparison: 5H-Pyrrolo[1,2-c]imidazol-5-one is unique due to its specific ring fusion and the presence of both pyrrole and imidazole rings. Compared to 5H-Pyrrolo[1,2-a]imidazole and 5H-Imidazo[1,2-a]azepine, it offers different electronic properties and reactivity patterns, making it suitable for distinct applications in medicinal chemistry and materials science .

Properties

IUPAC Name

pyrrolo[1,2-c]imidazol-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4N2O/c9-6-2-1-5-3-7-4-8(5)6/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KACVZKWXYYSAIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)N2C1=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50549030
Record name 5H-Pyrrolo[1,2-c]imidazol-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50549030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

120.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

111573-52-5
Record name 5H-Pyrrolo[1,2-c]imidazol-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50549030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5H-Pyrrolo[1,2-c]imidazol-5-one
Reactant of Route 2
5H-Pyrrolo[1,2-c]imidazol-5-one
Reactant of Route 3
5H-Pyrrolo[1,2-c]imidazol-5-one
Reactant of Route 4
5H-Pyrrolo[1,2-c]imidazol-5-one
Reactant of Route 5
5H-Pyrrolo[1,2-c]imidazol-5-one
Reactant of Route 6
5H-Pyrrolo[1,2-c]imidazol-5-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.